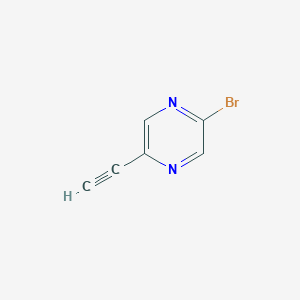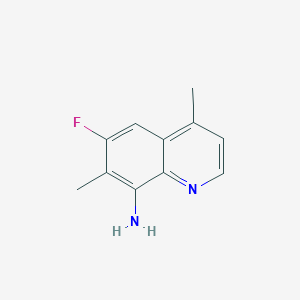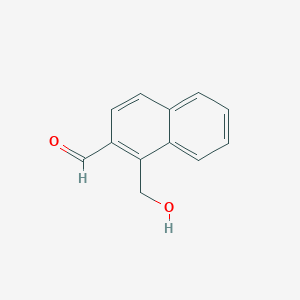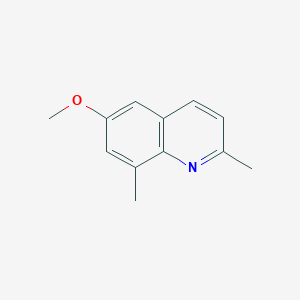
4-Aminoquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminoquinoline-2-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives, including this compound, are known for their diverse pharmacological properties, particularly their antimalarial activity. This compound has gained significant attention in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoquinoline-2-carboxamide typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functional group modifications . One common method involves the use of copper salt-D-glucose to generate Cu(I) species in situ, which facilitates the cyclization reaction in aqueous ethanol as a green solvent .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yield and environmental sustainability . These methods are designed to minimize the use of hazardous reagents and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Aminoquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by amino or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium azide and various halides are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
4-Aminoquinoline-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as an antimalarial agent, similar to other 4-aminoquinoline derivatives like chloroquine and amodiaquine.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Aminoquinoline-2-carboxamide involves the inhibition of heme polymerase activity, similar to other quinoline derivatives . This inhibition leads to the accumulation of free heme, which is toxic to parasites such as Plasmodium falciparum. The drug binds to free heme, preventing its conversion to a less toxic form, thereby disrupting the parasite’s membrane function .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar mechanism of action.
Amodiaquine: Another antimalarial agent that shares structural similarities with 4-Aminoquinoline-2-carboxamide.
Hydroxyquinoline: Known for its antiviral and anticancer properties.
Uniqueness: this compound is unique due to its specific functional groups, which allow for diverse chemical modifications and applications. Its ability to undergo various chemical reactions makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
4-aminoquinoline-2-carboxamide |
InChI |
InChI=1S/C10H9N3O/c11-7-5-9(10(12)14)13-8-4-2-1-3-6(7)8/h1-5H,(H2,11,13)(H2,12,14) |
InChI Key |
JWEJLNPFFRSXAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















